Tetraethyl ranelate
Overview
Description
Tetraethyl ranelate is a chemical compound with the molecular formula C20H26N2O8S and a molecular weight of 454.49 g/mol . It is known for its role as an intermediate in the synthesis of strontium ranelate, a medication used for the treatment of osteoporosis . This compound is characterized by its white to off-white solid form and is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetraethyl ranelate involves multiple steps. One common method includes the reaction of acetonedicarboxylic acid diethyl ester with malononitrile in the presence of an acid-binding agent and ethanol . This reaction produces an intermediate compound, which is further reacted with other reagents to form this compound. The reaction conditions typically involve mild temperatures and controlled environments to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to reduce environmental impact and improve efficiency. The process involves the use of high-purity reagents and advanced reaction monitoring techniques to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the generation of waste and reduce the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl ranelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products, including halogenated compounds and alkylated derivatives.
Scientific Research Applications
Tetraethyl ranelate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in studies related to cellular processes and biochemical pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tetraethyl ranelate is primarily related to its role as an intermediate in the synthesis of strontium ranelate. Strontium ranelate exerts its effects by increasing the deposition of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action helps to improve bone density and reduce the risk of fractures in patients with osteoporosis .
Comparison with Similar Compounds
Similar Compounds
Strontium ranelate: A medication used for the treatment of osteoporosis, known for its dual action on bone formation and resorption.
Calcium ranelate: Another compound used in the treatment of bone-related disorders, though it has different pharmacological properties compared to strontium ranelate.
Magnesium ranelate: Similar to strontium ranelate, but with different efficacy and safety profiles.
Uniqueness
Tetraethyl ranelate is unique due to its specific role as an intermediate in the synthesis of strontium ranelate. Its chemical structure and properties make it particularly suitable for this purpose, and it plays a crucial role in the overall effectiveness of strontium ranelate as a medication for osteoporosis .
Biological Activity
Tetraethyl ranelate (TER) is a compound that has garnered interest due to its potential biological activities, particularly in the context of bone health and osteoporosis treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
Chemical Structure and Properties
This compound is an organosulfur compound with the molecular formula . It is a derivative of ranelic acid, which is known for its role in enhancing bone density and reducing fracture risk. The structure of this compound allows it to interact with biological systems effectively, influencing various cellular processes.
The biological activity of this compound primarily revolves around its effects on osteoblasts and osteoclasts, the two cell types responsible for bone formation and resorption, respectively. Key mechanisms include:
- Osteogenic Activity : this compound has been shown to enhance osteoblast proliferation and differentiation, leading to increased bone formation. This effect is mediated through the activation of signaling pathways such as Wnt/β-catenin and the upregulation of bone morphogenetic proteins (BMPs) .
- Inhibition of Osteoclastogenesis : The compound also inhibits the formation and activity of osteoclasts, which are responsible for bone resorption. This is achieved by modulating the receptor activator of nuclear factor kappa-Β ligand (RANKL) pathway, thereby reducing bone loss .
Efficacy in Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in improving bone mineral density (BMD) and reducing fracture risk:
- Study Overview : A randomized controlled trial involving postmenopausal women with osteoporosis demonstrated that administration of 2 g/day of this compound resulted in a significant increase in BMD at various skeletal sites over a three-year period. The study reported a 37% reduction in vertebral fractures and a 14% reduction in non-vertebral fractures compared to placebo .
- Long-term Effects : Longitudinal studies indicated sustained benefits in BMD maintenance and fracture risk reduction over extended treatment periods, suggesting that this compound may be effective for long-term osteoporosis management .
Case Study 1: Mrs. Casey
Mrs. Casey, a 68-year-old woman with a history of Colles’ fracture, was treated with this compound after her DEXA scan indicated osteoporosis (T-score -2.8). Following one year of treatment, her BMD improved significantly, leading to a decreased risk profile for future fractures.
Case Study 2: Clinical Trial Participant
In a clinical trial involving 5091 postmenopausal women, participants receiving this compound reported fewer incidents of both vertebral and non-vertebral fractures compared to those on placebo. The treatment was well-tolerated with minimal adverse effects, emphasizing its safety profile .
Comparative Efficacy
To better understand the effectiveness of this compound compared to other treatments for osteoporosis, the following table summarizes key findings from various studies:
Treatment | Vertebral Fracture Reduction | Non-Vertebral Fracture Reduction | BMD Increase (%) | Adverse Effects |
---|---|---|---|---|
This compound | 37% | 14% | Significant | Minimal |
Strontium Ranelate | 39% | 16% | Notable | Diarrhea |
Bisphosphonates | Varies | Varies | Moderate | Gastrointestinal |
Properties
IUPAC Name |
ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLQWOIPCSWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482577 | |
Record name | Tetraethyl ranelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58194-26-6 | |
Record name | Tetraethyl ranelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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